molecular formula C15H18N4O3S B2636738 4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2192745-01-8

4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2636738
CAS No.: 2192745-01-8
M. Wt: 334.39
InChI Key: NDFJLVGIBHLJNE-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group attached to a benzamide backbone, with a 6-methylpyrimidin-4-ylmethyl substituent. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the 6-methylpyrimidin-4-ylmethyl group is attached via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction pathway and the yield of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)benzamide
  • N-[(6-methylpyrimidin-4-yl)methyl]benzamide
  • 4-(methylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-11-8-13(18-10-17-11)9-16-15(20)12-4-6-14(7-5-12)23(21,22)19(2)3/h4-8,10H,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFJLVGIBHLJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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